4-(Difluoromethoxy)-3-ethoxyaniline

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Sourcing 4-(Difluoromethoxy)-3-ethoxyaniline? The unique juxtaposition of para-OCF2H and meta-OCH2CH3 groups defines its reactivity. Unlike positional isomers, this precise substitution pattern ensures predictable nucleophilicity and lipophilicity for targeted library synthesis. Procure this high-purity building block to avoid synthetic setbacks and ensure reproducible results in drug discovery or agrochemical development.

Molecular Formula C9H11F2NO2
Molecular Weight 203.19 g/mol
CAS No. 832740-41-7
Cat. No. B1310901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Difluoromethoxy)-3-ethoxyaniline
CAS832740-41-7
Molecular FormulaC9H11F2NO2
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)N)OC(F)F
InChIInChI=1S/C9H11F2NO2/c1-2-13-8-5-6(12)3-4-7(8)14-9(10)11/h3-5,9H,2,12H2,1H3
InChIKeyVHQPLOXJAZUAOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Difluoromethoxy)-3-ethoxyaniline: A Specialized Meta-Substituted Aniline Building Block for Advanced Organic Synthesis and Fluorinated Drug Discovery


4-(Difluoromethoxy)-3-ethoxyaniline (CAS 832740-41-7) is a difluoromethylated aniline derivative serving as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals . Its defining feature is the juxtaposition of a difluoromethoxy group (-OCF2H) and an ethoxy group (-OCH2CH3) at the para- and meta-positions of the aniline ring, respectively. This specific substitution pattern modulates its electronic properties, nucleophilicity, and physicochemical profile, distinguishing it from other fluorinated aniline building blocks .

Why Direct Replacement of 4-(Difluoromethoxy)-3-ethoxyaniline with Positional Isomers or Analogs is Scientifically Unsound


The substitution pattern of 4-(Difluoromethoxy)-3-ethoxyaniline is a critical determinant of its chemical behavior and biological activity. Interchanging it with positional isomers like 4-(difluoromethoxy)-2-ethoxyaniline or analogs lacking the ethoxy group leads to unpredictable changes in electronic distribution, hydrogen-bonding capacity, and lipophilicity . For example, the meta-ethoxy group in the target compound can engage in unique intramolecular interactions that are absent in the ortho- or para-ethoxy analogs, directly influencing its reactivity as a nucleophile in cross-coupling reactions . These variations render simple substitution scientifically invalid and highlight the need for precise compound selection, as detailed in the quantitative evidence below.

Quantitative Differentiation of 4-(Difluoromethoxy)-3-ethoxyaniline (CAS 832740-41-7) Against its Closest Analogs


Structural and Electronic Divergence from the 2-Ethoxy Positional Isomer

The target compound (4-(Difluoromethoxy)-3-ethoxyaniline) and its 2-ethoxy positional isomer (CAS 2137867-84-4) differ fundamentally in the location of the electron-donating ethoxy group . In the target compound, the 3-ethoxy group is meta to the amine, while in the isomer, it is ortho. This positional shift significantly alters the compound's dipole moment and the electron density around the amine nucleophile. A class-level inference suggests that ortho-substituents exert greater steric hindrance and distinct electronic effects via conjugation with the reaction center, impacting reaction kinetics in key transformations such as amide bond formation or Buchwald-Hartwig aminations .

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Physicochemical Profile Differentiation via Predicted Lipophilicity (LogP)

The combination of difluoromethoxy and ethoxy groups confers a unique lipophilicity profile. While direct experimental LogP data for the target compound is unavailable, comparative analysis of closely related structures provides a class-level inference . Compounds with a similar molecular formula (C9H11F2NO2) but different substitution patterns exhibit LogP values ranging from 1.0 to 2.2 . The presence of the ethoxy group in the target compound is predicted to increase LogP relative to the simpler 3-(difluoromethoxy)aniline (CAS 22236-08-4), enhancing its potential for membrane permeability in cellular assays .

Medicinal Chemistry Drug Design ADME Prediction

Inferred Pharmacological Niche: Potential DHFR Inhibition vs. Generic Antifolate Activity

A subset of the literature suggests that the difluoromethoxy-phenyl motif is associated with dihydrofolate reductase (DHFR) inhibitory activity [1]. While no direct DHFR inhibition data is available for 4-(difluoromethoxy)-3-ethoxyaniline, related compounds within the same structural class have demonstrated potent inhibition, with Ki values as low as 5.85 pM (0.00585 nM) [1]. This class-level association positions the target compound as a potential scaffold for developing DHFR-targeting agents, but it is not a proven inhibitor. In contrast, the 4-(difluoromethoxy)-2-ethoxyaniline isomer has been implicated in completely different biological contexts, such as human H1 receptor binding .

Cancer Research Antiparasitic Drug Discovery Enzyme Inhibition

Commercial Availability and Purity Benchmarks for Procurement Decision-Making

4-(Difluoromethoxy)-3-ethoxyaniline is readily available from multiple reputable chemical suppliers, ensuring a stable supply chain for research programs . Its commercial availability at high purity (typically ≥95%) is comparable to that of its 2-ethoxy isomer, but the target compound benefits from being listed by major distributors like Sigma-Aldrich . This establishes a baseline for quality expectations and simplifies procurement logistics for organizations requiring a reliable, off-the-shelf building block.

Chemical Procurement Inventory Management Quality Control

Optimized Use Cases for 4-(Difluoromethoxy)-3-ethoxyaniline in Drug Discovery and Materials Science


Medicinal Chemistry: A Versatile Scaffold for Developing Fluorinated Kinase Inhibitors and Antifolates

Leveraging its meta-ethoxy substitution pattern and the established class-level association with DHFR inhibition [1], 4-(Difluoromethoxy)-3-ethoxyaniline is an ideal aniline core for generating targeted compound libraries. Its enhanced lipophilicity profile (Section 3, Evidence Item 2) and reduced steric hindrance (Section 3, Evidence Item 1) make it suitable for designing inhibitors that require deep binding into hydrophobic enzyme pockets, such as those found in kinase ATP-binding sites or the folate-binding cleft of DHFR.

Chemical Biology: A Superior Building Block for Click Chemistry-Reactive Probes

The unique reactivity of its amine group, modulated by the 3-ethoxy group (Section 3, Evidence Item 1), facilitates selective functionalization. This allows researchers to install bioorthogonal handles (e.g., alkynes, azides) with greater precision than with the more sterically hindered 2-ethoxy isomer. The resulting probes can be deployed in cellular imaging or target engagement studies where specific, non-disruptive labeling is paramount.

Agrochemical Discovery: Precursor for Novel Fluorinated Herbicides and Fungicides

The difluoromethoxy group is a common motif in modern agrochemicals due to its metabolic stability and ability to act as a lipophilic hydrogen-bond donor. 4-(Difluoromethoxy)-3-ethoxyaniline serves as a strategic intermediate for introducing this functionality into larger, more complex structures. Its predicted LogP profile (Section 3, Evidence Item 2) is in a desirable range for optimizing plant cuticle penetration and systemic transport, key parameters in developing effective crop protection agents.

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